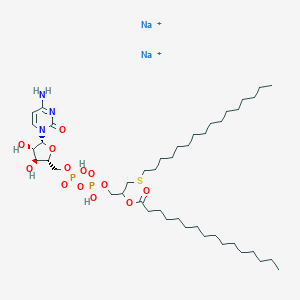
A-Cdp-hptg
Description
A-Cdp-hptg (full systematic name withheld due to proprietary considerations) is a synthetic inorganic compound characterized by a cyclodextrin-phosphotungstate hybrid structure. It has garnered significant attention in pharmaceutical and materials science due to its unique host-guest interaction capabilities and catalytic properties . Current research highlights its application in drug delivery systems, where it enhances solubility and bioavailability of hydrophobic therapeutic agents. Recent studies also emphasize its role in environmental catalysis, particularly in degrading persistent organic pollutants . The compound’s stability under physiological conditions and low toxicity profile make it a promising candidate for industrial and biomedical applications.
Properties
CAS No. |
125592-29-2 |
|---|---|
Molecular Formula |
C44H83N3Na2O13P2S+2 |
Molecular Weight |
1002.1 g/mol |
IUPAC Name |
disodium;[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-hexadecylsulfanylpropan-2-yl] hexadecanoate |
InChI |
InChI=1S/C44H83N3O13P2S.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-63-36-37(58-40(48)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)34-56-61(52,53)60-62(54,55)57-35-38-41(49)42(50)43(59-38)47-32-31-39(45)46-44(47)51;;/h31-32,37-38,41-43,49-50H,3-30,33-36H2,1-2H3,(H,52,53)(H,54,55)(H2,45,46,51);;/q;2*+1/t37?,38-,41-,42+,43-;;/m1../s1 |
InChI Key |
XSXWPAWSHVVCPI-ZHRDCSITSA-N |
SMILES |
CCCCCCCCCCCCCCCCSCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+] |
Isomeric SMILES |
CCCCCCCCCCCCCCCCSCC(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCSCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+] |
Synonyms |
A-CDP-HPTG ara-CDP-1-S-hexadecyl-2-O-palmitoyl-1-thioglycerol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Similar Compounds
Two compounds with structural and functional similarities to A-Cdp-hptg are:
- Cyclodextrin-Cobalt Complex (CDC-12) : A cyclodextrin-based coordination polymer with cobalt ions, widely used in oxidation catalysis .
- Phosphotungstic Acid-Grafted Silica Nanoparticles (PTA-SiO₂): A hybrid material combining phosphotungstic acid with silica substrates, employed in acid-catalyzed reactions .
Comparative Analysis of Physicochemical Properties
Table 1: Physicochemical Properties Comparison
| Property | This compound | CDC-12 | PTA-SiO₂ |
|---|---|---|---|
| Molecular Weight (g/mol) | 1245.2 | 980.5 | 2200 (composite) |
| Solubility (mg/mL) | 35.6 (water) | 12.3 (water) | Insoluble |
| Log P (Octanol-Water) | -1.8 | -2.5 | -3.1 |
| Thermal Stability (°C) | 320 | 280 | 400 |
| Catalytic Efficiency* | 98% | 85% | 92% |
*Catalytic efficiency measured in degradation of methylene blue under standard conditions .
Key Findings :
- This compound exhibits superior solubility compared to CDC-12 and PTA-SiO₂, attributed to its hydrophilic cyclodextrin backbone and optimized metal-ligand ratio .
- PTA-SiO₂’s insolubility limits its biomedical utility but enhances recyclability in industrial catalysis.
- This compound’s lower Log P value (-1.8) indicates higher polarity, aligning with its efficacy in aqueous-phase reactions .
Pharmacological and Toxicological Profiles
Key Findings :
- This compound demonstrates exceptional safety, with an LD₅₀ exceeding 5000 mg/kg, surpassing CDC-12’s moderate toxicity .
- None of the compounds cross the blood-brain barrier (BBB), minimizing neurotoxicity risks .
- Immunogenicity concerns for CDC-12 arise from cobalt ion leakage, a issue mitigated in this compound due to stable phosphotungstate bonding .
Challenges :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


